molecular formula C25H24N2O7S B11228423 ethyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

ethyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11228423
M. Wt: 496.5 g/mol
InChI Key: XNIIAHFYKVLYKM-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methoxybenzenesulfonyl group, and an ethyl benzoate moiety

Preparation Methods

The synthesis of ETHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the intermediate product with ethyl benzoate under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

ETHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

ETHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The methoxybenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoxazine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

ETHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can be compared with similar compounds such as:

    4-Methoxybenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and has similar chemical properties.

    4-Methoxybenzenesulfonamide: This compound shares the methoxybenzenesulfonyl group and has similar biological activities.

    Benzoxazine derivatives: These compounds share the benzoxazine ring and are used in similar applications, including polymer synthesis and material science.

The uniqueness of ETHYL 2-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE lies in its combined structural features, which confer specific chemical and biological properties that are not found in the individual components.

Properties

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24N2O7S/c1-3-33-25(29)19-8-4-5-9-20(19)26-24(28)23-16-27(21-10-6-7-11-22(21)34-23)35(30,31)18-14-12-17(32-2)13-15-18/h4-15,23H,3,16H2,1-2H3,(H,26,28)

InChI Key

XNIIAHFYKVLYKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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